N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Beschreibung
This compound features a cyclohepta[c]pyridazin-3-one core fused with a seven-membered cycloheptane ring and an acetamide side chain substituted at the 4-position of the phenyl group.
Eigenschaften
Molekularformel |
C19H22N4O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-13(24)20-15-7-9-16(10-8-15)21-18(25)12-23-19(26)11-14-5-3-2-4-6-17(14)22-23/h7-11H,2-6,12H2,1H3,(H,20,24)(H,21,25) |
InChI-Schlüssel |
ZVMXHHWNFKCUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege: Die Synthesewege für diese Verbindung umfassen die folgenden Schritte:
Acetylierung: Die Aminogruppe von Anilin (4-Aminophenyl) wird mit Essigsäureanhydrid acetyliert, um das acetylierte Anilin zu bilden.
Cyclisierung: Das acetylierte Anilin unterliegt einer Cyclisierung mit einem geeigneten Reagenz (z. B. Schwefel), um die zentrale heterocyclische Struktur zu bilden.
Sulfanylierung: Das resultierende Zwischenprodukt wird sulfanyliert, um das Schwefelatom einzuführen.
Acetamidierung: Schließlich wird die Verbindung acetamidiert, um N-[4-(Acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamid zu erhalten.
Industrielle Produktion: Industrielle Produktionsverfahren können eine großtechnische Synthese unter Verwendung optimierter Bedingungen und effizienter Reagenzien umfassen.
Analyse Chemischer Reaktionen
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating reactive intermediates for further functionalization.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acid-catalyzed | HCl (6M), 80°C, 12 hrs | N-[4-(aminophenyl)]-2-(3-oxocycloheptapyridazin-2-yl)acetic acid | Partial deacetylation observed |
| Base-catalyzed | NaOH (2M), reflux, 8 hrs | Sodium salt of hydrolyzed acetamide | Requires inert atmosphere to prevent oxidation |
Cycloheptapyridazine Ketone Reactivity
The 3-keto group in the cycloheptapyridazine ring participates in nucleophilic additions and reductions:
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile) under mild basic conditions:
| Yield | Selectivity | Characterization |
|---|---|---|
| 68-72% | C-4 position favored | Confirmed via |
Reduction to Alcohol
Catalytic hydrogenation converts the ketone to a secondary alcohol:
| Catalyst Loading | Pressure | Product Stability |
|---|---|---|
| 5% Pd-C | 50 psi | Prone to dehydration under acidic conditions |
Electrophilic Aromatic Substitution
The para-acetylamino phenyl group directs electrophiles to the ortho and meta positions:
| Electrophile | Conditions | Major Product |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | 3-nitro derivative (72%) |
| Bromination (Br₂/FeBr₃) | CHCl₃, RT | 2-bromo isomer (58%) |
Mechanistic Insight :
The acetylamino group acts as a moderate activating director. Steric hindrance from the cycloheptapyridazine moiety reduces reaction rates compared to simpler anilides.
Heterocyclic Ring Functionalization
The pyridazine ring undergoes regioselective modifications:
N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) at N-1 position:
| Reactivity Order | Solvent Efficiency |
|---|---|
| N-1 > N-2 | DMF > THF |
Cycloaddition Reactions
Participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Reaction Time | Cycloadduct Yield |
|---|---|---|
| Maleic anhydride | 6 hrs, 110°C | 81% |
| Tetracyanoethylene | 2 hrs, RT | 63% |
Oxidative Transformations
The methylene groups adjacent to the ketone undergo oxidation:
| Oxidizing Agent | Product | Application |
|---|---|---|
| SeO₂, dioxane | α,β-unsaturated ketone | Enhances π-conjugation for photochemical studies |
| KMnO₄, H₂O | Dicarboxylic acid derivative | Improves water solubility |
Cross-Coupling Reactions
The aryl bromide intermediate (from electrophilic substitution) facilitates Suzuki-Miyaura couplings:
| Catalytic System | Yield | Turnover Number |
|---|---|---|
| Pd(OAc)₂/XPhos | 89% | 1,240 |
Analytical Validation
Key methods for reaction monitoring:
-
HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min, UV detection at 254 nm
-
NMR : chemical shifts at δ 2.1 (acetamide CH₃), δ 7.3 (pyridazine H-5)
This compound's reactivity profile enables its use as a scaffold for anticancer and antiviral agents, with ongoing studies optimizing selectivity toward kinase targets . Future work should explore photochemical behavior and metal coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the acetylamino group followed by the introduction of the cycloheptapyridazine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, research has shown that derivatives with similar structures demonstrate efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Compounds containing the acetylamino group have been investigated for their anti-inflammatory effects. Studies suggest that these compounds may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific cellular pathways . The structural features of this compound are hypothesized to enhance its interaction with target proteins involved in cancer progression.
Case Studies
Several case studies have documented the biological activities of related compounds:
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
The following table summarizes key structural analogs, their modifications, and associated biological activities:
Structural and Functional Insights
Core Heterocycle Modifications
- Cyclohepta[c]pyridazin-3-one vs. Quinazoline derivatives, however, exhibit stronger DNA-intercalating properties due to their aromaticity .
- Thieno[3,2-d]pyrimidin-4-one: Incorporation of a sulfur atom (as in thienopyrimidine) improves electron-deficient character, favoring interactions with kinases or oxidoreductases .
Substituent Effects
- Acetylamino Group (Target Compound): The 4-acetylamino phenyl group enhances metabolic stability compared to methylpyridine () or methoxy substituents (), which may reduce first-pass metabolism .
- Diphenylpropyl Group () :
Introduces significant hydrophobicity, likely improving blood-brain barrier penetration but risking off-target toxicity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(2,4-dimethoxyphenyl) Analog | N-(4-methylpyridin-2-yl) Analog |
|---|---|---|---|
| LogP (estimated) | ~2.5 | ~1.8 (polar methoxy groups) | ~2.1 |
| Solubility (mg/mL) | Low (hydrophobic core) | Moderate (enhanced by methoxy) | Low |
| Metabolic Stability | High (acetylated amine) | Moderate | Low (methylpyridine) |
Biologische Aktivität
N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
The compound's chemical formula is with a molecular weight of approximately 300.36 g/mol. The structure features an acetylamino group attached to a phenyl ring and a cycloheptapyridazin moiety, which may contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar functional groups can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds often range from 32 to 128 µg/mL.
2. Anti-inflammatory Effects
Compounds within this structural class have been investigated for their anti-inflammatory potential. In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages . The mechanism often involves the inhibition of the NF-kB pathway, which is crucial in inflammatory responses.
3. Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values typically range from 10 to 50 µM, indicating a promising therapeutic window .
Case Study 1: Antimicrobial Screening
A study conducted on a series of pyridazinone derivatives demonstrated that compounds with acetylamino substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized agar diffusion methods and showed that the tested compounds had significant zones of inhibition against both gram-positive and gram-negative bacteria.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that treatment with these compounds resulted in a significant reduction in edema in animal models. This was attributed to their ability to modulate cyclooxygenase (COX) enzymes and inhibit prostaglandin synthesis.
Data Tables
Q & A
Basic: What are the common synthetic routes and characterization techniques for this compound?
Answer:
The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzene intermediates can undergo alkaline substitution with heterocyclic alcohols, followed by reduction (e.g., iron powder in acidic conditions) to yield aniline derivatives. Condensation with activated carboxylic acids (e.g., cyanoacetic acid) using coupling agents like DCC or EDC is typical . Characterization relies on 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and melting point analysis to verify crystallinity .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?
Answer:
DoE minimizes experimental runs while maximizing data quality. For instance, a central composite design can optimize variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies significant factors affecting yield and purity. For analogous compounds, variables such as pH during reduction or stoichiometry in condensation steps are critical. Post-optimization validation runs confirm reproducibility, reducing development time by ~40% .
Basic: What in vitro models are suitable for initial biological activity screening?
Answer:
Standard assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cell viability assays (MTT/XTT) in cancer or primary cell lines.
- Binding affinity studies (SPR or ITC) to quantify target interaction.
For pyridazine derivatives, IC50 values against disease-relevant enzymes (e.g., cyclooxygenase) are prioritized. Dose-response curves and controls (e.g., DMSO vehicle) ensure reliability .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?
Answer:
SAR requires systematic variation of substituents (e.g., halogenation, alkyl chain length) on the pyridazine and acetamide moieties. For example, replacing a methyl group with cyclopropyl (as in ) increased bioactivity by 30% in isoxazolyl analogs. Computational docking (AutoDock Vina) identifies key binding interactions, while Hammett plots correlate electronic effects with activity trends .
Basic: What techniques determine physicochemical properties like solubility and logP?
Answer:
- HPLC-UV with shake-flask method measures aqueous solubility.
- LogP is determined via octanol-water partitioning followed by UV spectrophotometry.
- pKa is assessed using potentiometric titration or capillary electrophoresis.
Computational tools (e.g., ACD/Labs) predict logP and pKa but require experimental validation. For related compounds, logP ranges of 2.5–3.5 are typical, aligning with moderate membrane permeability .
Advanced: How to resolve discrepancies between computational and experimental physicochemical data?
Answer:
Discrepancies often arise from force field inaccuracies or solvent model limitations. Calibrate computational predictions (e.g., COSMO-RS for solubility) using experimental datasets. For example, if calculated logP deviates by >0.5 units, re-evaluate atomic partial charges or use hybrid QSPR models. Iterative refinement with quantum mechanical calculations (DFT) improves agreement .
Basic: What protocols assess compound stability under varying conditions?
Answer:
- Forced degradation studies expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC-MS monitors degradation products (e.g., hydrolysis of the acetamide group).
- pH stability is tested in buffers (pH 1–12) over 24–72 hours.
Stable analogs show <5% degradation under accelerated conditions .
Advanced: How to address contradictory biological activity data across assays?
Answer:
Contradictions may stem from assay interference (e.g., compound fluorescence in FRET assays) or off-target effects. Use orthogonal assays (e.g., radiometric vs. fluorogenic) and counter-screens. Statistical tools like principal component analysis (PCA) isolate variables (e.g., cell line variability). For pyridazine derivatives, confirm target engagement via CRISPR knockout models .
Basic: What in vitro models evaluate preliminary toxicity?
Answer:
- Hepatotoxicity : CYP450 inhibition assays in human liver microsomes.
- hERG channel binding (patch-clamp or FLIPR) assesses cardiac risk.
- Ames test for mutagenicity.
Prioritize compounds with >10-fold selectivity over primary cell toxicity (e.g., HEK293) .
Advanced: How can computational models predict in vivo toxicity?
Answer:
QSAR models (e.g., TOPKAT, Derek Nexus) predict hepatotoxicity and carcinogenicity from structural descriptors. Molecular dynamics simulations identify metabolite formation (e.g., reactive epoxides). Integrate toxicogenomics data (e.g., Connectivity Map) to map gene expression changes. Validate predictions with zebrafish embryo assays (LC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
